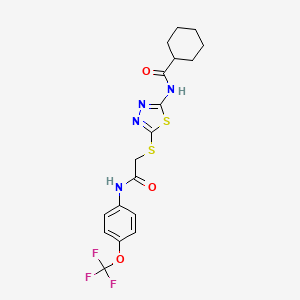![molecular formula C14H12FN5O2 B2474859 5-[(3-fluorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105200-13-2](/img/structure/B2474859.png)
5-[(3-fluorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in many pharmaceuticals and biologically active compounds . The presence of a fluorophenyl group and a furylmethyl group could potentially contribute to the compound’s biological activity.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the reaction of an appropriate 3-fluorophenylamine and a 2-furylmethylamine with a 1,2,3-triazole precursor .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the 1,2,3-triazole ring and the fluorophenyl and furylmethyl groups. The 1,2,3-triazole ring is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .Scientific Research Applications
Synthesis and Structural Analysis
Scientific studies have developed methods for synthesizing compounds with structural similarities to 5-[(3-fluorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide, demonstrating the versatility of triazole derivatives in chemical synthesis. For example, research has focused on synthesizing compounds with antitumor activities, highlighting the potential of triazole derivatives as candidates for anticancer drug development (Hao et al., 2017). Additionally, structural characterization of these compounds provides insights into their molecular frameworks, which are crucial for understanding their biological activities and applications in medicinal chemistry.
Biological Activities
The biological activities of triazole derivatives have been extensively explored, with studies indicating their potential as antimicrobial and antitumor agents. Compounds structurally related to the specified chemical have shown promising antiviral, antimicrobial, and anticancer properties. For instance, triazole derivatives have been identified as potent inhibitors of cancer cell proliferation, suggesting their applicability in cancer therapy research (Lu et al., 2017). The exploration of these compounds in biological assays underscores the potential of triazole derivatives in developing new therapeutic agents.
Mechanism of Action
Properties
IUPAC Name |
5-(3-fluoroanilino)-N-(furan-2-ylmethyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c15-9-3-1-4-10(7-9)17-13-12(18-20-19-13)14(21)16-8-11-5-2-6-22-11/h1-7H,8H2,(H,16,21)(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMHARZNGRPJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NNN=C2C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Cyclohexylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone](/img/structure/B2474776.png)
![N-(3-methylbutyl)-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2474778.png)

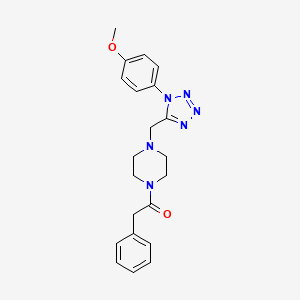
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2474781.png)
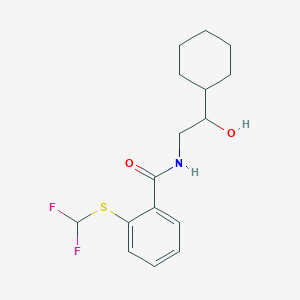
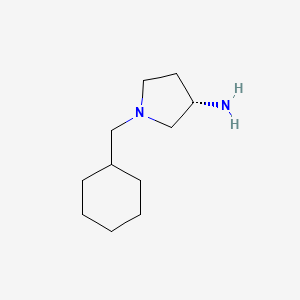

![3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one](/img/structure/B2474788.png)
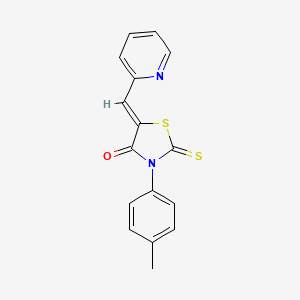
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2474790.png)
![Ethyl 1-({5-[(4-chlorobenzoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B2474792.png)
![1-(4-Ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2474794.png)
